molecular formula C8H10N2O3 B13986626 2-Methoxy-6-nitrobenzylamine

2-Methoxy-6-nitrobenzylamine

Cat. No.: B13986626
M. Wt: 182.18 g/mol
InChI Key: BXJIUHXXYSRNLU-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitrobenzylamine is an organic compound with the molecular formula C8H10N2O3 It is characterized by a benzene ring substituted with a methoxy group (-OCH3) at the 2-position and a nitro group (-NO2) at the 6-position, along with an amine group (-NH2) attached to the benzyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-nitrobenzylamine typically involves a multi-step process. One common method starts with the nitration of 2-methoxybenzylamine to introduce the nitro group at the 6-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-nitrobenzylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed:

    Reduction: Conversion of the nitro group to an amine group results in the formation of 2-methoxy-6-aminobenzylamine.

    Substitution: Replacement of the methoxy group can yield various substituted benzylamines depending on the reagents used.

Scientific Research Applications

2-Methoxy-6-nitrobenzylamine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-nitrobenzylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Methoxybenzylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Methoxy-2-nitroaniline: Similar structure but with the amine group directly attached to the benzene ring instead of the benzyl carbon.

Uniqueness: 2-Methoxy-6-nitrobenzylamine is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions in biochemical and industrial processes that are not possible with simpler analogs.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(2-methoxy-6-nitrophenyl)methanamine

InChI

InChI=1S/C8H10N2O3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,5,9H2,1H3

InChI Key

BXJIUHXXYSRNLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CN)[N+](=O)[O-]

Origin of Product

United States

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